(4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride typically involves the reaction of 4-bromo-3-nitrobenzaldehyde with hydrazine hydrate, followed by reduction and subsequent conversion to the dihydrochloride salt . The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalysts: Palladium on carbon (Pd/C) for reduction
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate adjustments to reaction conditions and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen substitution reactions, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrazine hydrate (N2H4·H2O) with Pd/C catalyst.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange.
Major Products
Oxidation: Corresponding aldehydes or ketones.
Reduction: Amines.
Substitution: Iodinated derivatives.
Scientific Research Applications
(4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride involves its interaction with specific molecular targets, leading to various biological effects. The hydrazinyl group is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can affect cellular pathways and processes, contributing to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-3-hydrazinylphenyl)methanol
- (4-Bromo-3-nitrophenyl)methanol
- (4-Bromo-3-aminophenyl)methanol
Uniqueness
(4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride is unique due to the presence of both the bromine and hydrazinyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The dihydrochloride form enhances its solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
(4-bromo-3-hydrazinylphenyl)methanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O.2ClH/c8-6-2-1-5(4-11)3-7(6)10-9;;/h1-3,10-11H,4,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJUNPUIACOYRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)NN)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrCl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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